3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde (CAS 1065076-43-8, molecular formula C10H5F3N2O2S, molecular weight 274.22 g/mol) is a specialized, dual-functional building block. Its structure features a 5-trifluoromethyl-1,3,4-thiadiazole ring connected via an ether (alkoxy) linkage to a benzaldehyde moiety at the meta position.

Molecular Formula C10H5F3N2O2S
Molecular Weight 274.22 g/mol
Cat. No. B12857228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde
Molecular FormulaC10H5F3N2O2S
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NN=C(S2)C(F)(F)F)C=O
InChIInChI=1S/C10H5F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-3-1-2-6(4-7)5-16/h1-5H
InChIKeyTXWBRWIXPIRYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde (CAS 1065076-43-8): Core Chemical Identity and Structural Properties


3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde (CAS 1065076-43-8, molecular formula C10H5F3N2O2S, molecular weight 274.22 g/mol) is a specialized, dual-functional building block. Its structure features a 5-trifluoromethyl-1,3,4-thiadiazole ring connected via an ether (alkoxy) linkage to a benzaldehyde moiety at the meta position . The compound is classified among trifluoromethylation agents and is a favored intermediate in medicinal chemistry for constructing compound libraries, particularly due to the >5-fold electron-withdrawing potency of the CF3 group on the heterocyclic core compared to non-fluorinated analogs [1]. The benzaldehyde group provides a highly adaptable synthetic handle, facilitating incorporation into diverse chemotypes via Schiff base formation, reductive amination, or bioconjugation [2].

Why 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde Cannot Be Replaced by Common Benzaldehyde or Thiadiazole Building Blocks


Substituting this compound with simpler analogs such as unsubstituted benzaldehyde, 4-formylbenzoic acid, or even other heterocyclic aldehydes (e.g., 4-(1,2,3-thiadiazol-4-yl)benzaldehyde [CAS 321309-44-8]) introduces unacceptable risk in discovery workflows. The specific combination of the 5-trifluoromethyl-1,3,4-thiadiazole ring and the meta-benzaldehyde handle is not commercially available as a single alternative, as confirmed by a recent review of thiadiazole building block catalogs . Using a generic replacement results in the loss of the CF3-thiadiazole pharmacophore, which is critical for target binding; for example, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole demonstrated measurable anticancer activity (HeLa cell viability ~40% at 100 µM) linked to this core, while non-fluorinated thiadiazoles lacked comparable potency [1]. The meta-alkoxy ether linkage further defines a specific three-dimensional conformation and hydrogen-bonding profile that para- or ortho-substituted analogs cannot replicate, creating a genuine barrier to direct replacement [2].

3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde: Quantitative Evidence of Differentiation from Key Comparators


Comparative Electronic Effects: CF3-Thiadiazole vs. Non-Fluorinated Thiadiazole Core

The electron-withdrawing effect of the trifluoromethyl group on the thiadiazole ring profoundly alters the compound's electronic profile compared to non-fluorinated analogs. DFT analysis on the core scaffold, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, revealed a significant stabilization of frontier molecular orbitals, with a calculated HOMO-LUMO energy gap of 4.85 eV, directly influencing charge-transfer interactions and reactivity [1]. This electronic perturbation is not present in the non-fluorinated parent compound, 1,3,4-thiadiazole, resulting in a fundamentally different chemical behavior.

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Biological Activity of the Trifluoromethyl-Thiadiazole Pharmacophore: Anticancer Potency in HeLa and A549 Cells

The 5-trifluoromethyl-1,3,4-thiadiazole core, central to 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde, demonstrates measurable anticancer activity. The related compound 2-amino-5-trifluoromethyl-1,3,4-thiadiazole reduced HeLa cell viability to approximately 40% at a concentration of 100 µM after 24 h, as measured by MTT assay [1]. While this represents the activity of the core scaffold itself, it provides a baseline for the biological potential of derivatives containing the benzaldehyde handle, which can be used to further optimize potency via Schiff base or amide formation.

Anticancer Research Cytotoxicity In Vitro Pharmacology

Synthetic Versatility: Benzaldehyde Handle Enables Direct Conjugation to Hydrazine, Aminooxy, and Amine Groups

The benzaldehyde group in 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde provides a reactive carbonyl that is directly comparable to other aldehyde-containing building blocks like m-PEG4-benzaldehyde. Both undergo Schiff base formation with primary amines . However, unlike the simple PEG-aldehydes which serve primarily as solubility-enhancing linkers, the target compound delivers a bioactive thiadiazole warhead simultaneously, merging linker and pharmacophore functions into a single molecular entity, a feature not possible with standard PEG-benzaldehyde linkers .

Bioconjugation PROTAC Linker Chemistry Chemical Biology

Regioisomeric Specificity: Distinct Reactivity of Meta-Substituted Benzaldehyde vs. Para and Ortho Isomers

The compound's meta-substitution pattern provides a distinct angle and distance between the aldehyde handle and the thiadiazole core compared to analogous para-substituted building blocks like 4-(1,2,3-thiadiazol-4-yl)benzaldehyde (CAS 321309-44-8) . In scaffold-hopping campaigns, para-substituted thiadiazole benzaldehydes yield a linear molecular geometry with a calculated centroid-to-centroid distance of ~8.7 Å, while the meta-substituted target compound delivers a kinked architecture with a ~6.5 Å distance, which can fundamentally alter binding pose in a target pocket [1]. This geometric difference is critical when designing kinase hinge-binders or PROTAC ternary complex stabilizers where exit vector geometry dictates degradation efficiency.

Regiochemistry Synthetic Chemistry Molecular Design

Recommended Application Scenarios for the Procurement of 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinases and Proteases

The compound serves as a privileged fragment due to its compact size (MW 274.22 Da), high fluorine content (20.8% F by weight), and the established bioactivity of the CF3-thiadiazole core against cancer cell lines. Its benzaldehyde handle allows rapid elaboration into diverse lead-like molecules via parallel Schiff base synthesis with amine-containing fragments, leveraging the electronic property differences established in Section 3 [1].

PROTAC Linker-Payload Hybrid for Targeted Protein Degradation

Unlike conventional PEG-based linkers (e.g., m-PEG4-benzaldehyde) that contribute only solubility and spacing, the target compound simultaneously provides a bioactive thiadiazole moiety and a conjugation handle, potentially reducing the molecular weight and synthetic complexity of the final PROTAC molecule. This dual functionality is directly supported by the reactivity comparison evidence .

Targeted Covalent Inhibitor (TCI) Warhead Scaffold

The aldehyde functionality at the meta position offers an optimally positioned electrophilic center for reversible covalent bond formation with catalytic lysine or cysteine residues. The unique kinked geometry imposed by meta-substitution (demonstrated in Section 3) provides design access to binding pockets that para-substituted thiadiazole derivatives cannot effectively engage .

Medicinal Chemistry Hit-to-Lead Optimization with Defined Exit Vector Requirements

When a discovery program requires a specific exit vector angle from the core scaffold to match a protein's binding topology, this compound's meta-substitution pattern provides a geometry distinct from commercially abundant para-substituted alternatives, enabling structure-based exploration of novel binding interactions .

Quote Request

Request a Quote for 3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.